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molecular formula C7H12O2S B8573453 S-Tetrahydro-2H-pyran-4-YL ethanethioate

S-Tetrahydro-2H-pyran-4-YL ethanethioate

Cat. No. B8573453
M. Wt: 160.24 g/mol
InChI Key: BYUNVFSCFPTRBA-UHFFFAOYSA-N
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Patent
US08372874B2

Procedure details

To a solution of 300 g (1.175 mol) of toluene-4-sulfonic acid tetrahydropyran-4-yl ester in DMF (3 L) are added 268 g (2.35 mol) potassium thioacetate, followed by a catalytic amount of NaI (0.12 g, 10 mol %) at room temperature. After complete addition, the reaction is heated to 50° C. for 20 h. The reaction mixture is partitioned between TBME (3 L) and water (3 L), the aqueous layer is extracted with TBME (2 L), then saturated with NaCl and extracted again with TBME (2×2 L). The combined organic extracts are dried over Na2SO4, filtered and the solvent is removed under reduced pressure to afford 153 g of thioacetic acid S-(tetrahydro-pyran-4-yl)ester. Yield: 81%; ES-MS: m/z 161 [M+H].
Quantity
300 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
268 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Name
Quantity
0.12 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4](OS(C2C=CC(C)=CC=2)(=O)=O)[CH2:3][CH2:2]1.[C:18]([O-:21])(=[S:20])[CH3:19].[K+]>CN(C=O)C.[Na+].[I-]>[O:1]1[CH2:2][CH2:3][CH:4]([S:20][C:18](=[O:21])[CH3:19])[CH2:5][CH2:6]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
O1CCC(CC1)OS(=O)(=O)C1=CC=C(C=C1)C
Name
potassium thioacetate
Quantity
268 g
Type
reactant
Smiles
C(C)(=S)[O-].[K+]
Name
Quantity
3 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.12 g
Type
catalyst
Smiles
[Na+].[I-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
The reaction mixture is partitioned between TBME (3 L) and water (3 L)
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted with TBME (2 L)
EXTRACTION
Type
EXTRACTION
Details
saturated with NaCl and extracted again with TBME (2×2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1CCC(CC1)SC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 153 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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